An In-depth Technical Guide to (3-(tert-Butylcarbamoyl)phenyl)boronic Acid: A Keystone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to (3-(tert-Butylcarbamoyl)phenyl)boronic Acid: A Keystone Building Block in Modern Medicinal Chemistry
Abstract: (3-(tert-Butylcarbamoyl)phenyl)boronic acid has emerged as a pivotal reagent in contemporary drug discovery and development. Its unique structural features—a boronic acid moiety for versatile cross-coupling and a meta-substituted N-tert-butylamide group to modulate physicochemical properties—make it an invaluable building block for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, and its core application in the Suzuki-Miyaura cross-coupling reaction. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound in their synthetic programs.
Core Physicochemical & Structural Properties
(3-(tert-Butylcarbamoyl)phenyl)boronic acid is a white to off-white solid at room temperature. The presence of the boronic acid group imparts mild Lewis acidity, while the N-tert-butylamide functionality influences its solubility profile and steric interactions.[1][2] These features are critical for its utility in organic synthesis, particularly in achieving desired reactivity and selectivity.
A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | (3-(tert-Butylcarbamoyl)phenyl)boronic acid | N/A |
| Synonyms | 3-Borono-N-(tert-butyl)benzamide, 3-(tert-Butylaminocarbonyl)phenylboronic acid | [1] |
| CAS Number | 183158-30-7 | [1][3][4] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [2][4] |
| Molecular Weight | 221.06 g/mol | [2][4] |
| Melting Point | 120-126 °C | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and acetone; limited solubility in water and non-polar solvents like hexanes. | [4] |
Structural Representation:
Caption: 2D structure of (3-(tert-Butylcarbamoyl)phenyl)boronic acid.
Synthesis Pathway and Experimental Protocol
The most direct and reliable synthesis of (3-(tert-Butylcarbamoyl)phenyl)boronic acid involves the amidation of its carboxylic acid precursor, 3-carboxyphenylboronic acid. This transformation is efficiently achieved using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) to form a more stable intermediate and improve yields.[5]
The causality for this choice rests on the mild reaction conditions, which preserve the sensitive C-B bond that might be compromised under harsher synthetic routes (e.g., those requiring strong acids or high temperatures). EDC/NHS coupling is a cornerstone of bioconjugate chemistry and peptide synthesis precisely because of its functional group tolerance and aqueous compatibility, making it ideal for this functionalized building block.[6]
Caption: Proposed synthesis workflow for the target compound.
Representative Protocol: EDC-Mediated Amidation
This protocol is adapted from established EDC/NHS coupling procedures.[5][7]
Materials:
-
3-Carboxyphenylboronic acid (1.0 eq.)
-
tert-Butylamine (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.)
-
N-Hydroxysuccinimide (NHS) (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-carboxyphenylboronic acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution. Maintain the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure the formation of the active NHS ester.
-
Coupling: Re-cool the mixture to 0 °C and add tert-butylamine (1.1 eq.) dropwise via syringe.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (3-(tert-Butylcarbamoyl)phenyl)boronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals.[8][9]
The reaction's success is due to its mild conditions, tolerance of a vast array of functional groups (including the amide in our target compound), and the general stability and low toxicity of boronic acid reagents.[10] The catalytic cycle, driven by a Palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical coupling between an aryl bromide and a phenylboronic acid and is adaptable for (3-(tert-Butylcarbamoyl)phenyl)boronic acid.[10][11]
Materials:
-
Aryl Bromide (e.g., 4-Bromoanisole) (1.0 eq.)
-
(3-(tert-Butylcarbamoyl)phenyl)boronic acid (1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent System (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a reaction vessel, add the aryl bromide (1.0 eq.), (3-(tert-Butylcarbamoyl)phenyl)boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe. The mixture should be sparged with inert gas for 10-15 minutes prior to addition to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.
Reactivity, Stability, and Analytical Characterization
Reactivity and Stability: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine, especially upon heating or prolonged storage.[12] It is therefore recommended to store the compound in a cool, dry place under an inert atmosphere.[1] The electron-withdrawing nature of the meta-amide group can influence the acidity of the boronic acid and its transmetalation rate in Suzuki couplings.[12] The bulky tert-butyl group provides steric hindrance that can enhance the compound's stability and influence conformational preferences in the final products.
Expected Analytical Data (¹H and ¹³C NMR): While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on analogous structures.[13]
-
¹H NMR: Signals for the four aromatic protons would appear between 7.0-8.5 ppm. The N-H proton of the amide would likely be a broad singlet. The two B(OH)₂ protons are often broad and may exchange with water, sometimes not being observed. The most characteristic signal would be a singlet integrating to 9 protons for the tert-butyl group, typically around 1.4-1.5 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the 120-140 ppm range. The amide carbonyl carbon would be expected around 165-170 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region of the spectrum.
Safety and Handling
As a laboratory chemical, (3-(tert-Butylcarbamoyl)phenyl)boronic acid requires careful handling.
Hazard Identification:
-
May cause skin irritation (H315).[3]
-
Causes serious eye irritation (H319).[3]
-
May cause respiratory irritation (H335).[3]
Recommended Precautions:
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[1]
Conclusion
(3-(tert-Butylcarbamoyl)phenyl)boronic acid is a highly valuable and versatile building block for modern organic synthesis. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex biaryl systems. The protocols and data presented in this guide underscore its importance and provide a foundational framework for its application in pharmaceutical research and development, empowering chemists to accelerate the discovery of novel therapeutic agents.
References
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SAFETY DATA SHEETS. (n.d.). Retrieved from [Link]
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Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Retrieved from [Link]
- Hamilton, A. E., Buxton, A. M., Peeples, C. J., & Chalker, J. M. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
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ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. Retrieved from [Link]
- Gawronski, J., & Brzostowska, M. (2018). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Chemistry of Heterocyclic Compounds, 54(4), 395-400.
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Zu, W., Liu, S., Jia, X., & Xu, L. (n.d.). Supporting Information: Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions. Retrieved from [Link]
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G-Biosciences. (n.d.). EDC Protocol. Retrieved from [Link]
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PubChem. (n.d.). 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid. Retrieved from [Link]
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Boroncore. (n.d.). 183158-30-7 | 3-(tert-Butylaminocarbonyl)phenylboronic acid. Retrieved from [Link]
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Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]
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PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
- Ferreira, R. S., et al. (2020).
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